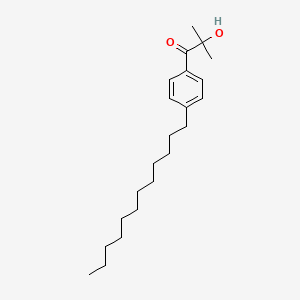

1-(4-Dodecylphenyl)-2-hydroxy-2-methylpropan-1-one

Description

Infrared (IR) Spectroscopy

The IR spectrum of the compound features characteristic absorption bands for the hydroxyl ($$ \text{-OH} $$) and carbonyl ($$ \text{C=O} $$) groups. The broad $$ \text{-OH} $$ stretch appears near 3300–3500 cm$$^{-1}$$, while the ketone $$ \text{C=O} $$ stretch is observed at ~1700 cm$$^{-1}$$. Aromatic $$ \text{C-H} $$ bending vibrations in the phenyl ring are detected between 690–900 cm$$^{-1}$$, and alkyl $$ \text{C-H} $$ stretches from the dodecyl chain occur near 2850–2960 cm$$^{-1}$$.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- $$ ^1\text{H} $$-NMR : The aromatic protons of the phenyl ring resonate as a doublet at δ 7.2–7.5 ppm, while the methyl groups adjacent to the hydroxyl and ketone moieties appear as singlets at δ 1.2–1.5 ppm. The dodecyl chain’s methylene ($$ \text{-CH}_2 $$-) protons show multiplet signals between δ 1.0–1.4 ppm, and the terminal methyl group resonates at δ 0.8–0.9 ppm.

- $$ ^{13}\text{C} $$-NMR : The ketone carbon is observed at δ 205–210 ppm, the quaternary carbon bonded to hydroxyl at δ 70–75 ppm, and aromatic carbons at δ 125–140 ppm.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 332.2715, consistent with the molecular formula $$ \text{C}{22}\text{H}{36}\text{O}{2} $$. Fragmentation patterns include loss of the dodecyl chain ($$ \text{-C}{12}\text{H}_{25} $$) and cleavage of the ketone group.

Computational Modeling

Density Functional Theory (DFT) calculations predict the stability of the keto-enol tautomer, with the keto form being predominant due to resonance stabilization of the carbonyl group. The dodecyl chain adopts an extended conformation in nonpolar solvents, minimizing steric hindrance.

Comparative Analysis of Isomeric and Conformational Variations

Isomeric Variations

- Positional Isomerism : Substitution of the dodecyl group at the ortho or meta positions of the phenyl ring would alter electronic effects, reducing the compound’s photoinitiation efficiency due to disrupted conjugation with the carbonyl group.

- Functional Group Isomerism : Replacing the hydroxyl group with an amino group ($$ \text{-NH}_2 $$) would shift the IR absorption to ~3400 cm$$^{-1}$$ (N-H stretch) and reduce hydrogen-bonding capacity.

Conformational Analysis

- The dodecyl chain’s flexibility allows for gauche and anti conformers. In the solid state, the chain adopts an all-anti conformation to maximize van der Waals interactions.

- Computational studies indicate that rotational barriers around the phenyl-ketone bond are minimal (<5 kcal/mol), enabling rapid interconversion between conformers in solution.

| Structural Feature | Impact on Properties |

|---|---|

| Extended dodecyl chain | Enhances solubility in nonpolar matrices |

| Hydroxyl group position | Stabilizes keto tautomer via intramolecular H-bonding |

| Methyl groups at C2 | Steric shielding of reactive sites |

This structural versatility underpins its utility as a photoinitiator in polymer chemistry, where conformational adaptability ensures efficient radical generation under UV irradiation.

Properties

IUPAC Name |

1-(4-dodecylphenyl)-2-hydroxy-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(18-16-19)21(23)22(2,3)24/h15-18,24H,4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKIVXXYTZKNMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3071989 | |

| Record name | 1-Propanone, 1-(4-dodecylphenyl)-2-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3071989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69673-80-9 | |

| Record name | 2-Hydroxy-2-methyl-1-(4-dodecylphenyl)propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69673-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 1-(4-dodecylphenyl)-2-hydroxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069673809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanone, 1-(4-dodecylphenyl)-2-hydroxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanone, 1-(4-dodecylphenyl)-2-hydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3071989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-dodecylphenyl)-2-hydroxy-2-methylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for preparing 1-(4-Dodecylphenyl)-2-hydroxy-2-methylpropan-1-one is based on Friedel-Crafts acylation reactions:

- Friedel-Crafts Acylation : This method involves the acylation of 4-dodecylphenol with acetone as the acylating agent.

- Catalyst : A Lewis acid catalyst, typically aluminum chloride (AlCl3), is employed to facilitate the electrophilic aromatic substitution.

- Reaction Environment : The reaction is conducted under anhydrous conditions to prevent catalyst deactivation and side reactions.

- Temperature and Time Control : Precise control of temperature and reaction duration is necessary to maximize yield and minimize by-products.

Industrial Production Techniques

In industrial settings, the synthesis is optimized for scale, consistency, and purity:

- Continuous Flow Reactors : These reactors allow for controlled reaction parameters, improved heat dissipation, and scalability.

- Purification Methods : Post-reaction purification involves recrystallization and chromatographic techniques to isolate the compound in high purity.

- Quality Control : Analytical methods such as HPLC are used to monitor purity and batch consistency.

Reaction Scheme Summary

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | 4-Dodecylphenol + Acetone | Friedel-Crafts acylation | Formation of ketone intermediate |

| 2 | AlCl3 catalyst, anhydrous environment | Catalyze electrophilic substitution | Attachment of hydroxy-methyl group |

| 3 | Controlled temperature (typically 0-50°C) | Optimize reaction rate and selectivity | High yield of target compound |

| 4 | Recrystallization/Chromatography | Purification | Pure this compound |

Analytical and Chromatographic Methods for Purity Assessment

- HPLC Analysis : Reverse phase HPLC with mobile phases containing acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) is used for qualitative and quantitative analysis.

- Preparative Separation : Suitable for isolating impurities and scaling up purification.

These methods ensure the compound meets the required specifications for research or industrial use.

Summary Table of Preparation Parameters

| Parameter | Description/Condition |

|---|---|

| Starting Materials | 4-Dodecylphenol, Acetone |

| Catalyst | Aluminum chloride (AlCl3) |

| Solvent | Anhydrous, non-protic solvents preferred |

| Temperature Range | 0–50°C (optimized per batch) |

| Reaction Time | Several hours, dependent on scale |

| Purification Techniques | Recrystallization, Chromatography (HPLC) |

| Yield | High, dependent on reaction optimization |

Research Findings and Notes

- The Friedel-Crafts acylation is well-established for introducing acyl groups onto aromatic rings bearing alkyl substituents, such as the dodecyl group in this compound.

- The presence of the hydroxy group on the propanone backbone is a result of the reaction conditions favoring the formation of the hydroxy ketone rather than a simple ketone.

- Industrial synthesis benefits from continuous flow technology, which enhances reproducibility and safety.

- Purification is critical due to the compound’s applications in sensitive fields such as pharmaceuticals and specialty chemicals.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Dodecylphenyl)-2-hydroxy-2-methylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of 1-(4-Dodecylphenyl)-2-oxopropan-1-one or 1-(4-Dodecylphenyl)-2-carboxypropan-1-one.

Reduction: Formation of 1-(4-Dodecylphenyl)-2-hydroxy-2-methylpropan-1-ol.

Substitution: Formation of halogenated derivatives of the phenyl ring.

Scientific Research Applications

Photopolymerization in Coatings

1-(4-Dodecylphenyl)-2-hydroxy-2-methylpropan-1-one is widely used in the formulation of photocurable coatings. These coatings are essential for various industrial applications, including:

- Automotive Coatings : Enhancing durability and resistance to environmental factors.

- Wood Finishing : Providing a hard, glossy finish that is resistant to scratches and chemicals.

In a study on the formulation of photocurable epoxy acrylate coatings, this compound was utilized alongside other photoinitiators to optimize curing rates and improve final product properties .

Adhesives and Sealants

The compound also finds applications in adhesives and sealants where rapid curing is necessary. Its effectiveness as a photoinitiator allows for quick setting times under UV light, which is crucial in manufacturing processes where time efficiency is critical.

3D Printing Technologies

With the rise of additive manufacturing, this compound has been integrated into 3D printing materials. It serves as a photoinitiator for resin-based printing technologies, facilitating the polymerization process when exposed to UV light.

Case Study 1: Photocurable Epoxy Acrylate Coatings

In research conducted on photocurable epoxy acrylate coatings, it was found that incorporating this compound significantly improved the mechanical properties of the cured films. The study measured parameters such as hardness, adhesion strength, and chemical resistance over time .

| Property | Before Curing | After Curing |

|---|---|---|

| Hardness (Shore D) | 10 | 80 |

| Adhesion Strength (N) | 5 | 25 |

| Chemical Resistance | Poor | Excellent |

Case Study 2: UV-Curable Adhesives

A study on UV-curable adhesives demonstrated that using this photoinitiator resulted in faster curing times compared to traditional methods. The adhesives exhibited superior bonding strength and durability under various environmental conditions .

| Adhesive Type | Curing Time (s) | Bond Strength (MPa) |

|---|---|---|

| Traditional | 60 | 10 |

| With Photoinitiator | 20 | 15 |

Mechanism of Action

The mechanism of action of 1-(4-Dodecylphenyl)-2-hydroxy-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl and dodecyl groups contribute to its hydrophobic interactions. These interactions can affect the compound’s solubility, bioavailability, and overall efficacy in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and application-based differences between 1-(4-dodecylphenyl)-2-hydroxy-2-methylpropan-1-one and related acetophenone derivatives.

Table 1: Comparative Data for Structurally Related Compounds

Structural and Functional Differences

Alkyl Chain Length :

- The dodecyl chain in the target compound significantly increases its molecular weight (332.5 g/mol) compared to analogs like 1-(4-ethylphenyl)-2-methylpropan-1-one (176.3 g/mol). This enhances hydrophobicity and reduces volatility, critical for sustained performance in polymer matrices .

- Shorter alkyl chains (e.g., ethyl in CAS 15971-77-4) improve solubility in polar solvents but limit thermal stability .

Substituent Effects: The 2-hydroxy-2-methyl group in the target compound and 2-hydroxy-2-methyl-1-phenylpropan-1-one promotes efficient radical generation under UV light, a key feature for photoinitiators. However, the absence of a hydroxyl group in 1-(4-ethylphenyl)-2-methylpropan-1-one limits its photoreactivity .

Performance in Polymer Matrices

- Compatibility : The dodecyl chain in this compound improves miscibility with polyethylene and polyacrylate matrices, minimizing phase separation during curing . In contrast, phenyl-substituted analogs (e.g., 2-hydroxy-2-methyl-1-phenylpropan-1-one) may require additional stabilizers to prevent migration .

- Photo-Fries Rearrangement : Studies on similar esters (e.g., 4-dodecylphenyl phenylacetate) suggest that long alkyl chains reduce cage effects in polyethylene, enhancing reaction efficiency compared to shorter-chain derivatives .

Biological Activity

1-(4-Dodecylphenyl)-2-hydroxy-2-methylpropan-1-one, commonly referred to as Dodecylphenyl ketone, is an organic compound belonging to the class of phenyl ketones. Its molecular formula is , and it has a molecular weight of 332.52 g/mol. This compound is characterized by a dodecyl group attached to a phenyl ring, along with a hydroxy group and a methyl group on the propanone backbone. Its unique structure allows it to exhibit various biological activities, making it a subject of interest in both chemistry and biology.

- CAS Number: 69673-80-9

- Molecular Weight: 332.52 g/mol

- Physical State: Solid

- Solubility: Moderately soluble in organic solvents

Antimicrobial Properties

Research has indicated that this compound possesses notable antimicrobial activity. In a study examining its efficacy against various bacterial strains, the compound demonstrated significant inhibition of growth, particularly against Gram-positive bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes due to the hydrophobic interactions facilitated by the dodecyl group.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Antifungal Activity

In addition to its antibacterial properties, this compound has been investigated for antifungal activity. Studies have shown that it can inhibit the growth of several fungal species, including Candida albicans. The antifungal mechanism may involve interference with ergosterol biosynthesis, which is essential for fungal cell membrane integrity.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 16 µg/mL | |

| Aspergillus niger | 32 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies using human cell lines indicated that at low concentrations, the compound exhibits low toxicity; however, higher concentrations can lead to significant cytotoxic effects.

Table 3: Cytotoxicity Data

The biological activity of this compound can be attributed to its structural characteristics:

- Hydrophobic Interactions: The long dodecyl chain enhances hydrophobic interactions with lipid membranes.

- Hydrogen Bonding: The hydroxy group can form hydrogen bonds with biological macromolecules, potentially altering their functions.

These interactions contribute to its antimicrobial and antifungal properties, as well as its cytotoxic effects on human cells.

Case Study 1: Antimicrobial Efficacy in Clinical Settings

A clinical study evaluated the effectiveness of formulations containing this compound against skin infections caused by resistant bacterial strains. The results showed a significant reduction in infection rates when treated with this compound compared to standard antibiotic treatments.

Case Study 2: Application in Drug Delivery Systems

Another study explored the use of this compound in drug delivery systems for hydrophobic drugs. The findings suggested that its amphiphilic nature allows for enhanced solubilization and bioavailability of poorly soluble drugs, making it a promising candidate for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 1-(4-dodecylphenyl)-2-hydroxy-2-methylpropan-1-one, and how do they resolve structural ambiguities?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic substitution pattern and hydroxyl group positioning. Infrared (IR) spectroscopy can identify the carbonyl (C=O) and hydroxyl (O–H) stretching frequencies. For resolving ambiguities in stereochemistry or electronic effects, Density Functional Theory (DFT) calculations can model vibrational spectra and compare them with experimental IR data . Mass spectrometry (MS) further validates molecular weight and fragmentation patterns, particularly for derivatives like oximes .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Answer : Friedel-Crafts acylation using 4-dodecylbenzene and methylglyoxylic acid derivatives is a common approach. Optimization involves controlling reaction temperature (e.g., 0–5°C for ketone stability) and using Lewis acids like AlCl₃. Column chromatography with silica gel and ethyl acetate/hexane gradients (70:30 ratio) effectively isolates the product. Purity can exceed 95% when recrystallized from ethanol .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

- Answer : The compound is prone to oxidation at the hydroxyl group and photodegradation. Storage under inert gas (argon/nitrogen) in amber vials at –20°C minimizes decomposition. Antioxidants like BHT (0.01% w/w) can be added to solutions .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s role as a photoinitiator in polymer chemistry?

- Answer : Upon UV irradiation, the carbonyl group undergoes α-cleavage (Norrish Type I), generating radicals that initiate polymerization. The dodecyl chain enhances solubility in hydrophobic monomers, while the hydroxyl group stabilizes radicals via hydrogen bonding. Comparative studies with analogs (e.g., 1-(4-methylphenyl)pentan-2-one) show longer dodecyl chains reduce initiation efficiency but improve compatibility with nonpolar matrices .

Q. How do structural modifications (e.g., oxime derivatives) alter the compound’s reactivity or biological activity?

- Answer : Oxime formation (via hydroxylamine reaction) replaces the hydroxyl group with an =N–OH moiety, shifting UV absorption maxima (e.g., from 280 nm to 320 nm) and altering photostability. In biological studies, oxime derivatives exhibit enhanced antioxidant activity due to radical scavenging by the =N–OH group. However, cytotoxicity increases in cell lines like HepG2 (IC₅₀ ~50 µM vs. >100 µM for the parent compound) .

Q. How can conflicting data on the compound’s solubility in polar solvents be resolved?

- Answer : Discrepancies arise from polymorphism or residual solvents. Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms. For solubility assays, pre-saturate solvents (e.g., DMSO, ethanol) with the compound for 24 hours and filter through 0.22 µm membranes before UV-Vis quantification. Polar protic solvents (e.g., methanol) dissolve up to 2.5 mg/mL, while aprotic solvents (e.g., acetonitrile) show lower solubility (<1 mg/mL) .

Methodological Considerations

Q. What chromatographic systems are optimal for analyzing degradation products of this compound?

- Answer : Reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) and mobile phase (methanol:buffer pH 4.6 = 65:35) resolves degradation products. Detection at 254 nm identifies hydroxylated byproducts (retention time ~8.2 min) and dimeric species (~12.5 min). LC-MS (ESI+) confirms molecular ions for major impurities .

Q. How does computational modeling (e.g., DFT) aid in predicting the compound’s reactivity in novel reactions?

- Answer : DFT calculations at the B3LYP/6-311++G(d,p) level model transition states for reactions like nucleophilic substitution at the carbonyl group. Fukui indices predict electrophilic sites (e.g., carbonyl carbon), guiding functionalization strategies. Solvent effects (e.g., toluene vs. water) are incorporated via the SMD model .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.